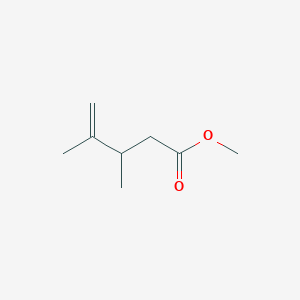

Methyl 3,4-dimethylpent-4-enoate

Description

Significance of Branched Unsaturated Esters in Chemical Synthesis

Branched unsaturated esters are a pivotal class of molecules in organic synthesis, valued for their versatile reactivity and presence in numerous biologically active compounds. mdpi.comnih.gov Their structural framework, which incorporates both an ester functional group and a carbon-carbon double bond with alkyl branching, allows for a wide array of chemical transformations. These compounds serve as crucial building blocks, or synthons, for constructing more complex molecular architectures.

γ,δ-Unsaturated esters, the subclass to which Methyl 3,4-dimethylpent-4-enoate belongs, are particularly notable. They are key intermediates in the synthesis of natural products and pharmaceuticals. nih.gov The presence of the double bond at the γ,δ-position relative to the carbonyl group enables specific transformations that are central to modern synthetic strategies. The stereoselective synthesis of these esters, controlling the precise three-dimensional arrangement of atoms, is a significant area of research, as the biological activity of a molecule is often dependent on its stereochemistry. acs.orgacs.orgnih.govresearchgate.net Methods for creating these structures with high stereocontrol, such as the Johnson-Claisen rearrangement, are fundamental tools for organic chemists. acs.orgresearchgate.net

Structural Characteristics and Nomenclature of this compound

The nomenclature "this compound" precisely defines the molecule's structure. It is a five-carbon chain (pent-) with a carbon-carbon double bond starting at the fourth carbon (-4-en-). It features a methyl ester (-oate) as its primary functional group. Two methyl groups are attached as substituents, one at the third and one at the fourth carbon position (3,4-dimethyl-).

While extensive experimental data for this compound is scarce in the public domain, its properties can be predicted. It is isomeric with the more commercially prominent Methyl 3,3-dimethylpent-4-enoate (CAS Number: 63721-05-1). chemicalbook.comfishersci.com The simple shift of a methyl group from position 3 to position 4 has subtle but important implications for the molecule's shape, polarity, and reactivity.

Below is a comparative table of the target compound and its well-documented isomer.

| Property | This compound | Methyl 3,3-dimethylpent-4-enoate |

| IUPAC Name | This compound | Methyl 3,3-dimethylpent-4-enoate |

| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol | 142.20 g/mol echemi.com |

| CAS Number | Not assigned/found | 63721-05-1 echemi.com |

| Structure | ||

| Boiling Point | Predicted: N/A | 59°C at 33 Torr echemi.com |

| Density | Predicted: N/A | 0.899 g/cm³ echemi.com |

Table 1: Comparison of structural and physical properties.

Overview of Research Trajectories for this compound Analogs

Given the limited direct research on this compound, an analysis of its close analogs provides insight into its potential synthetic utility and areas of investigation. The most pertinent analog is its isomer, Methyl 3,3-dimethylpent-4-enoate, which serves as a vital intermediate in the chemical industry.

Research concerning Methyl 3,3-dimethylpent-4-enoate is heavily focused on its synthesis, primarily through variations of the Claisen rearrangement. prepchem.comgoogle.com Specifically, the Johnson-Claisen rearrangement, which reacts an allylic alcohol with an orthoester like trimethyl orthoacetate, is a common method. prepchem.comgoogle.com Patents describe industrial-scale production methods that often employ this reaction under catalysis to achieve high yields. google.com An improved synthesis method has been developed using orthophosphate and sodium methoxide (B1231860) as catalysts at different stages to reduce byproducts and improve the recovery rate, achieving yields up to 84%. researchgate.net

The primary application driving this research is the use of Methyl 3,3-dimethylpent-4-enoate as a precursor in the synthesis of pyrethroid insecticides. This underscores the industrial importance of this structural motif. Furthermore, this analog is utilized as a reactant in other significant organic reactions, including Heck reactions and various nickel-catalyzed alkylations, demonstrating its versatility as a chemical building block. chemicalbook.com

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into a specific molecule like this compound would likely be driven by several key objectives, extrapolated from the research on its analogs.

Development of Novel Synthetic Methods: A primary goal would be to develop efficient and stereoselective methods for its synthesis. This could involve adapting existing reactions like the Claisen rearrangement or exploring entirely new catalytic approaches to control the placement of the methyl groups and the geometry of the double bond. acs.org

Comparative Reactivity Studies: Researchers would be interested in comparing the reactivity of the 3,4-dimethyl isomer to the 3,3-dimethyl isomer. The different substitution pattern could influence the outcomes of subsequent reactions, potentially leading to new products or improved selectivity.

Exploration of Biological Activity: As many branched unsaturated esters possess biological activity, a key objective would be to synthesize this compound and its derivatives to screen them for potential applications, for instance as agrochemicals or pharmaceuticals. mdpi.comnih.gov The structural change from the 3,3-isomer could lead to different biological targets or potency.

Use as a Mechanistic Probe: The compound could serve as a specific substrate to study the mechanisms of organic reactions. The defined positions of the methyl groups can help elucidate the pathways and transition states of complex chemical transformations.

In essence, while not a widely studied compound itself, this compound represents a target for synthetic exploration and a tool for expanding the fundamental understanding of structure-activity relationships within the important class of branched unsaturated esters.

Structure

3D Structure

Properties

CAS No. |

112084-30-7 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

methyl 3,4-dimethylpent-4-enoate |

InChI |

InChI=1S/C8H14O2/c1-6(2)7(3)5-8(9)10-4/h7H,1,5H2,2-4H3 |

InChI Key |

BYCCSLCKFXFGPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OC)C(=C)C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3,4 Dimethylpent 4 Enoate

Classical Esterification Routes to Methyl 3,3-dimethylpent-4-enoate

Traditional approaches to the synthesis of methyl 3,3-dimethylpent-4-enoate have often relied on esterification and rearrangement reactions. These methods are typically characterized by their use of readily available starting materials and established reaction protocols.

Direct Acid-Catalyzed Esterification of 3,3-dimethylpent-4-enoic Acid

The Fischer-Speier esterification is a foundational method for producing esters, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In the context of methyl 3,3-dimethylpent-4-enoate synthesis, this would involve the direct esterification of 3,3-dimethylpent-4-enoic acid with methanol (B129727). google.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). mdpi.com While this method is theoretically applicable, its practical use for this specific molecule is less documented in industrial processes compared to rearrangement-based routes.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

Transesterification Approaches Utilizing Methyl 3,3-dimethylpent-4-enoate Precursors

A more prominent and industrially significant route to methyl 3,3-dimethylpent-4-enoate involves a Claisen rearrangement coupled with a transesterification-like process. This method typically utilizes an allylic alcohol and an orthoacetate.

A common industrial synthesis involves the reaction of 2-methyl-3-buten-2-ol (B93329) with trimethyl orthoacetate. google.com This reaction is often carried out under the influence of an acid catalyst, such as phosphoric acid, at elevated temperatures and pressures. google.com The process can be conducted as a reactive distillation, where the methanol produced during the reaction is continuously removed, thereby shifting the equilibrium towards the product. google.com

In an improved version of this process, orthophosphoric acid and sodium methoxide (B1231860) are used as catalysts at different stages. This modification helps to reduce the formation of byproducts and improves the recovery rate of the desired ester, with yields approaching 84%. researchgate.net

| Reactants | Catalyst(s) | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) |

| 2-Methyl-3-buten-2-ol, Trimethyl orthoacetate | Phosphoric acid | 160-200 | 0.5-1.5 | 10-30 | High |

| 3-Methyl-2-buten-1-ol, Trimethyl orthoacetate | Orthophosphoric acid, Sodium methoxide | Not specified | Not specified | Not specified | ~84 |

Advanced Carbon-Carbon Bond Forming Strategies for Methyl 3,3-dimethylpent-4-enoate Synthesis

Modern organic synthesis has seen the development of powerful carbon-carbon bond-forming reactions, many of which are catalyzed by transition metals. These methods offer alternative and potentially more efficient pathways to complex molecular architectures.

Transition Metal-Catalyzed Coupling Reactions in the Construction of the Pentenoate Skeleton

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-C bonds. These reactions offer high selectivity and functional group tolerance, making them attractive for the synthesis of fine chemicals.

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. youtube.com This reaction is a powerful method for the synthesis of substituted alkenes. While direct intermolecular Heck reactions to form the specific framework of methyl 3,3-dimethylpent-4-enoate are not extensively reported, the intramolecular variant of the Heck reaction has been successfully employed to create sterically congested quaternary carbon centers, a key structural feature of the target molecule. nih.gov

For instance, the intramolecular Heck reaction has been utilized in the total synthesis of complex natural products like (±)-gelsemine, demonstrating its capability to form challenging quaternary centers. nih.gov In these cases, a suitably substituted precursor undergoes a palladium-catalyzed cyclization to generate the desired carbon skeleton. nih.gov This suggests the potential for designing a precursor that, upon undergoing an intramolecular Heck reaction, could yield a cyclic intermediate that can be further transformed into methyl 3,3-dimethylpent-4-enoate. The efficiency and stereoselectivity of such reactions can be highly dependent on the choice of palladium catalyst, ligands, and reaction conditions. youtube.comnih.gov

Beyond the Heck reaction, other cross-coupling methodologies hold promise for the synthesis of the pentenoate skeleton. Iron-catalyzed cross-electrophile coupling has emerged as a novel strategy for the formation of all-carbon quaternary centers. princeton.edu This method involves the coupling of two different electrophiles, such as a tertiary bromide and a primary alkyl electrophile, and proceeds through a biomimetic SH2 mechanism, avoiding the challenges of β-hydride elimination often encountered in traditional cross-coupling with tertiary centers. princeton.edu

Another advanced technique is the palladium-catalyzed Sonogashira coupling. Recent research has shown the successful coupling of α,β-unsaturated triazine esters with terminal alkynes to produce cross-conjugated enynones. nih.gov This demonstrates the potential of using activated carboxylic acid derivatives in cross-coupling reactions to build complex carbon frameworks. Conceptually, a similar strategy could be envisioned where a precursor containing a quaternary center is coupled with a suitable partner to form the desired alkenoate structure.

While the direct application of these advanced C-C bond-forming reactions to the synthesis of methyl 3,3-dimethylpent-4-enoate may not be established as industrial routes, they represent the frontier of synthetic organic chemistry and offer potential future pathways for its efficient and selective production.

Rearrangement Reactions in the Context of Methyl 3,4-dimethylpent-4-enoate Synthesis

Rearrangement reactions represent a powerful class of transformations in organic synthesis, often allowing for the construction of complex carbon skeletons from simpler precursors in a single, elegant step. For the synthesis of this compound, chem-station.comchem-station.com-sigmatropic rearrangements, particularly variations of the Claisen rearrangement, are of significant interest.

Claisen Rearrangement Strategies for this compound Production

The Claisen rearrangement is a concerted, pericyclic reaction that transforms an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. libretexts.org To generate this compound, a suitable substituted allyl vinyl ether precursor would be required. However, the classic Claisen rearrangement often necessitates high temperatures. libretexts.org More synthetically useful variations, such as the Johnson-Claisen and Ireland-Claisen rearrangements, proceed under milder conditions and offer greater control over the reaction outcome. libretexts.orgnrochemistry.com

The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst, such as propionic acid, to yield a γ,δ-unsaturated ester. libretexts.org For the synthesis of this compound, a potential starting material would be 2-methylbut-3-en-2-ol, which upon reaction with methyl orthoacetate, would theoretically yield the target molecule.

The Ireland-Claisen rearrangement provides another powerful route, starting from an allylic ester. nrochemistry.comwikipedia.org In this variation, the ester is treated with a strong base to form an enolate, which is then trapped as a silyl (B83357) ketene (B1206846) acetal (B89532). This intermediate then undergoes the chem-station.comchem-station.com-sigmatropic rearrangement, often at or below room temperature. libretexts.orgnrochemistry.com A subsequent hydrolysis step yields the desired γ,δ-unsaturated carboxylic acid, which can then be esterified to give this compound. A key advantage of the Ireland-Claisen rearrangement is the ability to influence the stereochemistry of the newly formed C-C bond through the geometry of the silyl ketene acetal intermediate. nrochemistry.com

A hypothetical Ireland-Claisen route to this compound could start with the esterification of an appropriate acid with 2-methylbut-3-en-2-ol. Treatment with a strong base like lithium diisopropylamide (LDA) followed by a silylating agent such as trimethylsilyl (B98337) chloride (TMSCl) would generate the key silyl ketene acetal, which would then rearrange to the silyl ester of 3,4-dimethylpent-4-enoic acid. Subsequent workup and esterification would furnish the final product.

Mechanistic Variations in Ester-Enolate Rearrangements

The mechanistic pathways of these Claisen variants highlight key differences in their execution and control. The classic and Johnson-Claisen rearrangements are typically thermally driven, proceeding through a concerted, six-membered, chair-like transition state. chem-station.comorganic-chemistry.org The stereochemical information from a chiral starting material can be effectively transferred to the product. chem-station.com

In contrast, the Ireland-Claisen rearrangement proceeds via a pre-formed silyl ketene acetal. nrochemistry.comwikipedia.org The geometry of this intermediate, which can often be controlled by the reaction conditions (e.g., solvent polarity), dictates the stereochemical outcome of the rearrangement. nrochemistry.com For instance, the use of a non-polar solvent like THF typically favors the formation of the (Z)-enolate, leading to the syn product, while the addition of a polar, coordinating solvent like HMPA can favor the (E)-enolate and the corresponding anti product. nrochemistry.com This level of control is a significant advantage for the synthesis of specific stereoisomers.

Another related transformation is the Reformatsky-Claisen rearrangement, which involves the reaction of an α-haloester with an allylic alcohol in the presence of zinc dust. nih.gov This reaction proceeds through a zinc enolate and can be a useful method for installing quaternary carbon centers. nih.gov

Olefin Metathesis Approaches to the Terminal Alkene Moiety of this compound

Olefin metathesis is a powerful and versatile reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium, developed by Grubbs, and molybdenum, developed by Schrock. nih.govmasterorganicchemistry.comwikipedia.org For the synthesis of this compound, a cross-metathesis reaction would be the most direct approach.

This would involve the reaction of a suitably substituted ester containing a terminal alkene with another alkene to generate the desired 3,4-dimethylpent-4-enoate structure. A plausible strategy would be the cross-metathesis of methyl 3-methylbut-3-enoate with propene. The ruthenium-based Grubbs catalysts are well-suited for such transformations due to their high functional group tolerance and activity. masterorganicchemistry.comcaltech.edu

The general mechanism of olefin metathesis, as elucidated by Chauvin, involves the formation of a metallacyclobutane intermediate. wikipedia.org The catalyst, a metal carbene, reacts with an alkene to form this four-membered ring, which then cleaves in a different manner to release a new alkene and a new metal carbene, thus propagating the catalytic cycle. masterorganicchemistry.com In a cross-metathesis reaction, a statistical distribution of products can sometimes be an issue, but by using one of the alkene partners in excess, the equilibrium can often be shifted towards the desired product. masterorganicchemistry.com

Stereoselective Synthesis of Enantiomeric Forms of this compound

The presence of a chiral center at the C3 position of this compound makes the development of stereoselective synthetic methods a crucial objective. This would allow for the preparation of enantiomerically enriched or pure forms of the molecule, which is often critical for applications in fields such as medicinal chemistry and materials science.

Asymmetric Catalysis in the Formation of the Chiral Center at C3

Asymmetric catalysis offers an elegant and efficient way to introduce chirality. In the context of synthesizing this compound, a key strategy would be an asymmetric reaction that establishes the stereocenter at the C3 position. One potential approach is the use of a chiral catalyst in a Claisen rearrangement. While not a direct example for this specific molecule, the principles of using chiral Lewis acids to catalyze and induce enantioselectivity in chem-station.comchem-station.com-sigmatropic rearrangements have been established. chem-station.com

A more direct analogy can be drawn from palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. Research has shown that chiral α,β-unsaturated γ-amino esters can be synthesized with high enantioselectivity via the Pd-catalyzed asymmetric allylic amination of 4-substituted 2-acetoxybut-3-enoates. nih.govorganic-chemistry.org A similar strategy, employing a suitable carbon nucleophile in place of an amine, could potentially be adapted to form the C-C bond at the C3 position with high enantiomeric excess. The success of such a reaction would depend heavily on the choice of the chiral ligand coordinated to the palladium catalyst.

Chiral Auxiliary-Mediated Syntheses for Enantioenriched this compound

An alternative and well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For the synthesis of enantioenriched this compound, a chiral auxiliary could be incorporated into the ester functionality of a precursor molecule. For instance, a carboxylic acid could be converted into an amide or ester with a chiral alcohol or amine. Subsequent enolate formation and reaction to introduce the methyl group at the C3 position would proceed diastereoselectively, guided by the steric and electronic properties of the chiral auxiliary.

Enzymatic and Biocatalytic Pathways to Stereodefined this compound

There is currently no available research data to populate this section.

Chemical Reactivity and Transformations of Methyl 3,4 Dimethylpent 4 Enoate

Reactions Involving the Terminal Alkene Functionality

The terminal double bond is the most reactive site in Methyl 3,4-dimethylpent-4-enoate under many conditions. Its accessibility and the nature of its substitution pattern—a 1,1-disubstituted or geminal alkene—influence the regioselectivity and stereoselectivity of its reactions.

Hydrogenation and Reductive Transformations of the Olefin

Catalytic hydrogenation is a fundamental reaction for the saturation of carbon-carbon double bonds. In this process, the alkene reacts with molecular hydrogen (H₂) in the presence of a metal catalyst to form a corresponding alkane. For this compound, this transformation yields Methyl 3,4-dimethylpentanoate.

The reaction typically proceeds with syn-addition of two hydrogen atoms across the double bond. A variety of metal catalysts are effective for this purpose, including platinum, palladium, and nickel. For a structurally similar compound, (R)-3,4-dimethylpent-1-ene, treatment with hydrogen over a platinum catalyst results in the formation of (S)-2,3-dimethylpentane, demonstrating the saturation of the terminal double bond. pearson.com This suggests that similar conditions would be effective for the hydrogenation of this compound.

| Reactant | Reagents | Predicted Product |

|---|---|---|

| This compound | H₂, Pt/C or Pd/C | Methyl 3,4-dimethylpentanoate |

Electrophilic Additions to the Double Bond of this compound

The electron-rich π-bond of the alkene is nucleophilic and readily attacked by electrophiles. This initiates a broad class of reactions known as electrophilic additions.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to unsymmetrical alkenes typically follows Markovnikov's rule. This rule states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. In the case of this compound, the terminal carbon (C5) has two hydrogen atoms, while the adjacent carbon (C4) has none.

The mechanism involves the protonation of the double bond by HBr to form the more stable carbocation intermediate. Protonation at C5 yields a tertiary carbocation at C4, which is significantly more stable than the primary carbocation that would form from protonation at C4. Subsequent attack by the bromide ion (Br⁻) on the tertiary carbocation leads to the final product, Methyl 5-bromo-3,4-dimethylpentanoate. The electrophilic addition of HBr to the structurally related 3,4-dimethylpent-1-ene similarly proceeds via the formation of a stable carbocation intermediate. chegg.com

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in vicinal dihalides. chemistrysteps.comchemguide.co.uk The reaction proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org For this compound, reaction with Br₂ would form a bromonium ion, which is then opened by a backside attack of a bromide ion. This results in the anti-addition of the two bromine atoms, yielding Methyl 4,5-dibromo-3,4-dimethylpentanoate.

| Reaction | Reagent | Predicted Major Product | Governing Principle |

|---|---|---|---|

| Hydrobromination | HBr | Methyl 5-bromo-3,4-dimethylpentanoate | Markovnikov's Rule |

| Bromination | Br₂ in CCl₄ | Methyl 4,5-dibromo-3,4-dimethylpentanoate | Anti-addition via bromonium ion |

Hydration: The addition of water across the double bond, typically catalyzed by a strong acid, also follows Markovnikov's rule. Protonation of the alkene leads to the formation of the tertiary carbocation at C4, which is then captured by a water molecule. Deprotonation of the resulting oxonium ion yields the tertiary alcohol, Methyl 4-hydroxy-3,4-dimethylpentanoate.

Hydroboration-Oxidation: This two-step procedure provides a complementary method for alkene hydration, yielding the anti-Markovnikov product. libretexts.orgmasterorganicchemistry.comlibretexts.org In the first step, borane (BH₃) adds across the double bond. Boron, being the less electronegative atom, adds to the less sterically hindered and less substituted carbon (C5), while hydrogen adds to the more substituted carbon (C4). libretexts.org This addition occurs in a concerted, syn-fashion. libretexts.orgyoutube.com In the second step, the resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH), replacing the carbon-boron bond with a carbon-hydroxyl bond. This sequence results in the formation of the primary alcohol, Methyl 5-hydroxy-3,4-dimethylpentanoate.

| Pathway | Reagents | Predicted Product | Regioselectivity |

|---|---|---|---|

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Methyl 4-hydroxy-3,4-dimethylpentanoate | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Methyl 5-hydroxy-3,4-dimethylpentanoate | Anti-Markovnikov |

Cycloaddition Reactions of this compound

Cycloaddition reactions are powerful tools for constructing cyclic molecules in a single step. The alkene in this compound can participate as the [2π] component in these reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the 4π component) and a dienophile (the 2π component) to form a six-membered ring. wikipedia.orgorganic-chemistry.org this compound can act as a dienophile in this reaction. The reactivity of a dienophile is often enhanced by the presence of electron-withdrawing groups conjugated with the double bond. libretexts.org While the ester group in this compound is not directly conjugated with the alkene, the double bond is still capable of participating in cycloadditions.

For example, a reaction with a simple diene like 1,3-butadiene would yield a substituted cyclohexene. The reaction involves the concerted formation of two new sigma bonds, leading to a cyclic adduct. wikipedia.org The stereochemistry of the dienophile is retained in the product. The reaction with cyclopentadiene, a highly reactive diene, would be expected to proceed to form a bicyclic adduct. The major product would likely be the endo isomer, a common feature of Diels-Alder reactions with cyclic dienes due to favorable secondary orbital interactions in the transition state. organic-chemistry.org

| Diene | Dienophile | Predicted Product |

|---|---|---|

| 1,3-Butadiene | This compound | Methyl 2-(1,2-dimethylcyclohex-4-en-1-yl)acetate |

| Cyclopentadiene | This compound | Methyl 2-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)acetate |

Despite extensive research, specific documented chemical reactivity and transformations for the compound This compound are not available in the reviewed scientific literature. The provided outline requests detailed information on specific reaction types, including cycloadditions, radical-mediated reactions, and various transformations of the ester functionality.

Numerous searches have consistently yielded information on a structural isomer, Methyl 3,3-dimethylpent-4-enoate, which possesses a different substitution pattern on the pentenoate backbone. The reactivity of these two isomers is expected to differ significantly due to the placement of the methyl groups, particularly in relation to the double bond. Therefore, extrapolating data from the 3,3-dimethyl isomer to the 3,4-dimethyl isomer would be scientifically inaccurate and speculative.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the chemical reactivity and transformations of this compound based on currently accessible research findings. The specific data required to populate the requested sections and subsections of the outline—[2+1] and [2+2] cycloadditions, radical-mediated reactions at the alkene site, hydrolysis, transesterification, reductions, nucleophilic acyl substitution reactions, and concerted transformations—is absent from the available literature.

Information regarding "this compound" is not available in the reviewed scientific literature.

Extensive searches for the chemical compound "this compound" have yielded no specific data regarding its chemical reactivity, transformations, or functionalization as outlined in the requested article structure. The scientific literature and chemical databases predominantly feature information on its isomer, "Methyl 3,3-dimethylpent-4-enoate," which exhibits different structural and electronic properties and thus, distinct chemical behavior.

Due to the absence of published research on "this compound," it is not possible to provide a scientifically accurate and verifiable article based on the provided outline. The requested detailed research findings, data tables, and specific reaction pathways for intramolecular cyclizations, pericyclic reactions, C-H activation, selective oxidation, and halogenation of this particular compound are not documented in the available chemical literature.

Therefore, the following sections of the requested article cannot be generated:

Functionalization at the Branched Aliphatic Positions

Selective Oxidation and Halogenation Adjacent to the Olefin or Ester

Any attempt to create content for these sections would be speculative and would not adhere to the principles of scientific accuracy. Further investigation into the synthesis and reactivity of "this compound" would be required for such an article to be written.

Mechanistic Investigations of Reactions Involving Methyl 3,4 Dimethylpent 4 Enoate

Elucidation of Reaction Pathways for Key Synthetic Transformations

The reactivity of methyl 3,4-dimethylpent-4-enoate is primarily governed by its two functional groups: the carbon-carbon double bond (alkene) and the methyl ester. Key synthetic transformations would target one or both of these sites.

Electrophilic Additions to the Alkene: The electron-rich double bond is susceptible to attack by electrophiles. In an acid-catalyzed reaction with an electrophile (E+), the initial step involves the formation of a carbocation intermediate. Due to the substitution pattern, two possible carbocations could form. The subsequent attack by a nucleophile (Nu-) would complete the addition.

Hydrogenation: Catalytic hydrogenation would reduce the double bond to yield methyl 3,4-dimethylpentanoate. This reaction typically proceeds on the surface of a metal catalyst (e.g., Pd, Pt, Ni), where both the ester and hydrogen are adsorbed, leading to the syn-addition of two hydrogen atoms.

Reactions at the Ester Group: The ester functionality can undergo nucleophilic acyl substitution. For instance, hydrolysis (using acid or base) would yield 3,4-dimethylpent-4-enoic acid and methanol (B129727). Transesterification or amidation are also feasible pathways, replacing the methoxy (B1213986) group with another alkoxy group or an amino group, respectively.

Kinetic Studies of this compound Reactivity

The table below outlines the primary factors expected to govern the kinetics of reactions involving this compound.

| Reaction Type | Influencing Factor | Expected Effect on Reactivity | Rationale |

| Electrophilic Addition | Steric Hindrance | Slower reaction rate | The tetrasubstituted nature of the double bond and the presence of a neighboring chiral center sterically shield the alkene from the approach of electrophiles compared to less substituted alkenes. |

| Electrophilic Addition | Electronic Effects | Slower reaction rate | The electron-withdrawing nature of the adjacent ester group deactivates the double bond towards electrophilic attack by reducing its electron density. |

| Catalytic Hydrogenation | Steric Hindrance | Slower reaction rate | The highly substituted environment around the double bond can hinder its ability to adsorb onto the surface of the catalyst, slowing the rate of hydrogenation. |

| Nucleophilic Acyl Substitution | Steric Hindrance | Slower reaction rate | The bulky alkyl group attached to the carbonyl carbon can sterically impede the approach of nucleophiles to the ester functional group. |

Identification and Characterization of Reaction Intermediates

The nature of the intermediates formed during reactions of this compound is dictated by the reaction pathway.

Carbocation Intermediates: In ionic electrophilic addition reactions (e.g., addition of H-X), the protonation of the double bond would lead to the formation of a carbocation. Protonation at C4 would generate a more stable tertiary carbocation at C3. This intermediate would be favored over the secondary carbocation that would result from protonation at C3. The stability of this tertiary carbocation suggests that reactions proceeding through this intermediate would follow Markovnikov's rule, with the nucleophile adding to C3.

Radical Intermediates: Under conditions that favor radical mechanisms, such as the addition of HBr in the presence of peroxides, the initial step would be the addition of a bromine radical to the double bond. The addition would occur at the less substituted carbon (C3) to generate a more stable tertiary radical at C4. This leads to the anti-Markovnikov product.

Metallo-organic Intermediates: In catalytic reactions like hydrogenation, the compound forms transient intermediates on the surface of the metal catalyst. Characterizing these surface-bound species is complex and typically requires specialized spectroscopic techniques.

Stereochemical Analysis of Reaction Products Derived from this compound

The stereochemistry of reactions involving this compound is of significant interest due to the presence of a chiral center at C3. Reactions at the double bond can either preserve the existing stereocenter or create a new one at C4, potentially leading to diastereomeric products.

An analogous reaction, the catalytic hydrogenation of pure (R)-3,4-dimethylpent-1-ene, has been shown to produce (S)-2,3-dimethylpentane. This indicates that the hydrogenation process can, in some cases, lead to an inversion of configuration at the adjacent chiral center, though this is not a universal outcome and depends heavily on the catalyst and conditions.

The table below summarizes potential stereochemical outcomes for key reactions.

| Reaction | Stereochemical Consideration | Expected Outcome |

| Catalytic Hydrogenation | Creation of a new chiral center at C4. | Syn-addition of hydrogen. The approach of the molecule to the catalyst surface would be influenced by the existing stereocenter at C3, likely leading to a preferred diastereomer. |

| Epoxidation (e.g., with m-CPBA) | Creation of a new chiral center at C4. | The electrophilic oxygen will add to one face of the double bond. The direction of attack will be influenced by the steric bulk around the C3 stereocenter, resulting in diastereoselectivity. |

| Hydroboration-Oxidation | Creation of a new chiral center at C4. | This reaction proceeds via a syn-addition of the borane, followed by oxidation with retention of configuration. This would create a specific diastereomer of the resulting alcohol. |

Investigation of Radical and Ionic Pathways in Rearrangements and Additions

The choice between a radical or an ionic pathway in addition reactions involving this compound is determined by the reaction conditions.

Ionic Pathway (e.g., Addition of HBr):

Initiation: The pi bond of the alkene acts as a nucleophile, attacking the proton of HBr.

Intermediate Formation: A tertiary carbocation is formed at C3, which is stabilized by hyperconjugation. The bromide ion is released.

Propagation: The bromide ion acts as a nucleophile and attacks the electrophilic carbocation at C3.

Product: The final product is methyl 3-bromo-3,4-dimethylpentanoate.

Radical Pathway (e.g., Addition of HBr with Peroxide):

Initiation: A peroxide initiator generates a bromine radical from HBr.

Intermediate Formation: The bromine radical adds to the double bond at the C3 position to form the more stable tertiary carbon radical at C4.

Propagation: The carbon radical at C4 abstracts a hydrogen atom from another molecule of HBr, forming the product and regenerating a bromine radical.

Product: The final product is the anti-Markovnikov adduct, methyl 4-bromo-3,4-dimethylpentanoate.

Due to the structure of the molecule, rearrangements via hydride or methyl shifts are possible if a carbocation intermediate is formed, although the stability of the initial tertiary carbocation may limit the extent of such rearrangements.

Spectroscopic and Analytical Methodologies for Structural Elucidation of Methyl 3,4 Dimethylpent 4 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the chemical environment and connectivity of atoms within a molecule.

One-dimensional NMR provides fundamental information about the number and type of hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Methyl 3,3-dimethylpent-4-enoate displays distinct signals corresponding to each unique proton environment. The chemical shift (δ) indicates the electronic environment of the protons, the integration reveals the relative number of protons for each signal, and the splitting pattern (multiplicity) shows the number of neighboring protons.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| C(3)-CH₃ (x2) | ~1.1 | Singlet | 6H |

| C(2)-CH₂ | ~2.3 | Singlet | 2H |

| O-CH₃ | ~3.6 | Singlet | 3H |

| C(5)=CH₂ | ~4.9 - 5.0 | Multiplet | 2H |

| C(4)-CH= | ~5.8 | Multiplet | 1H |

| Note: Data is compiled from typical values for similar structures and may vary slightly based on solvent and instrument. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments. In Methyl 3,3-dimethylpent-4-enoate, all eight carbon atoms can be distinguished.

| Carbon Assignment | Chemical Shift (ppm) |

| C(3)-C H₃ (x2) | ~25 |

| C (3) | ~38 |

| C (2) | ~45 |

| O-C H₃ | ~51 |

| C (5) (=CH₂) | ~112 |

| C (4) (-CH=) | ~145 |

| C (1) (=O) | ~172 |

| Note: Data is compiled from typical values and public databases. chemicalbook.comchemicalbook.com Precise shifts can vary. |

While 1D NMR suggests the structure, 2D NMR techniques provide definitive proof of atomic connectivity.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling interactions, showing which protons are near each other. For Methyl 3,3-dimethylpent-4-enoate, a COSY spectrum would show a strong correlation between the vinyl protons at C(4) and C(5), confirming their adjacency in the double bond.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals directly with the carbon atoms to which they are attached. It would be used to unambiguously assign each proton signal to its corresponding carbon signal in the ¹³C spectrum. For example, the proton signal around 3.6 ppm would correlate with the carbon signal at ~51 ppm, confirming the O-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. Key HMBC correlations for this molecule would include:

The protons of the gem-dimethyl groups (C(3)-CH₃) correlating to the quaternary carbon C(3), the methylene (B1212753) carbon C(2), and the vinyl carbon C(4).

The methylene protons (C(2)-CH₂) correlating to the ester carbonyl carbon C(1) and the quaternary carbon C(3).

The methoxy (B1213986) protons (O-CH₃) correlating to the ester carbonyl carbon C(1).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

| Functional Group | Technique | Characteristic Absorption/Signal (cm⁻¹) | Significance |

| Ester Carbonyl (C=O) | IR | ~1740 (strong) | Confirms the presence of the ester group. |

| Alkene (C=C) | IR | ~1640 (medium) | Indicates the carbon-carbon double bond. |

| C-O Stretch | IR | ~1150-1250 (strong) | Characteristic of the ester linkage. |

| sp² C-H Stretch | IR / Raman | >3000 | Confirms vinylic hydrogens. |

| sp³ C-H Stretch | IR / Raman | <3000 | Confirms aliphatic hydrogens. |

| Note: Values are typical ranges for the specified functional groups. nih.gov |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For Methyl 3,3-dimethylpent-4-enoate (molar mass: 142.20 g/mol ), the mass spectrum would confirm this mass and show characteristic fragments. nih.govnih.gov

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Significance |

| 142 | [M]⁺ | Molecular ion, confirming the molecular weight. |

| 127 | [M - CH₃]⁺ | Loss of a methyl group. |

| 111 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 83 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 69 | [C₅H₉]⁺ | A common fragment, often the base peak, resulting from cleavage and rearrangement. nih.gov |

| Note: Fragmentation is based on typical electron ionization (EI) mass spectrometry. |

Chromatographic Separation Techniques (GC, HPLC) for Purity and Isomer Analysis

Chromatography is essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC): Given its volatility, Methyl 3,3-dimethylpent-4-enoate is well-suited for GC analysis. fishersci.com A single, sharp peak on a GC chromatogram would indicate a high degree of purity (e.g., >98%). fishersci.com GC can also be used to separate it from starting materials, byproducts, or constitutional isomers that have different boiling points or affinities for the stationary phase.

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be employed, particularly for less volatile derivatives or for preparative-scale purification. Different column phases (normal or reverse-phase) could be used to optimize the separation based on polarity.

Computational and Theoretical Investigations of Methyl 3,4 Dimethylpent 4 Enoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 3,4-dimethylpent-4-enoate, methods such as Density Functional Theory (DFT) or ab initio calculations would typically be employed to determine its electronic structure. These calculations would provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity. The calculated energies of these orbitals could be used to estimate the ionization potential and electron affinity.

Furthermore, these methods would allow for the calculation of the molecule's total energy and heat of formation, providing a quantitative measure of its thermodynamic stability. A thorough investigation would involve geometry optimization to find the lowest energy conformation of the molecule. However, specific data from such calculations for this compound are not available in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Analysis

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be a powerful tool. These simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape. By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), researchers could identify the most stable conformations and the energy barriers between them.

MD simulations would also reveal information about the flexibility of different parts of the molecule, such as the rotation around single bonds. This information is critical for understanding how the molecule might interact with other molecules or biological receptors. Despite the utility of this method, there are no published MD simulation studies specifically focused on this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry plays a vital role in the prediction of spectroscopic properties, which can be used to identify and characterize molecules. For this compound, quantum chemical calculations could predict its nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

These theoretical predictions are invaluable for interpreting experimental spectra. For instance, comparing the calculated and experimental NMR spectra can help in the definitive assignment of signals to specific atoms within the molecule. Similarly, predicted IR spectra can aid in identifying characteristic functional groups. At present, there is a lack of both published experimental spectra and corresponding computational predictions for this compound.

Modeling of Reaction Transition States and Reaction Pathways

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as additions to the double bond or reactions at the ester group, computational methods could be used to map out the entire reaction pathway. This would involve locating the transition state structures and calculating their energies to determine the activation energy of the reaction.

By understanding the energetics of different possible pathways, chemists can predict the most likely reaction products and devise strategies to control the reaction's outcome. This type of detailed mechanistic insight is currently unavailable for reactions involving this compound due to a lack of specific computational studies.

Design Principles for Novel Transformations Based on Computational Insights

The knowledge gained from the computational studies described above would provide a strong foundation for the rational design of new chemical transformations. For example, understanding the electronic structure and reactivity patterns of this compound could inspire the development of new catalysts or reagents that selectively target specific parts of the molecule.

Molecular modeling could be used to screen potential reactants and catalysts in silico, saving significant time and resources in the laboratory. This predictive power of computational chemistry is a cornerstone of modern chemical research. However, without the foundational computational data on this compound, the application of these design principles remains speculative for this particular compound.

Applications of Methyl 3,4 Dimethylpent 4 Enoate As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Complex Natural Products

There is currently no specific information available in scientific literature detailing the utilization of Methyl 3,4-dimethylpent-4-enoate as a synthetic intermediate or building block in the synthesis of complex natural products.

In contrast, while not a direct application, the structurally related compound Methyl (2E)-4,4-dimethyl-2-pentenoate has been reported in the natural world, specifically in Aspergillus candidus nih.gov. This suggests that related structures are of interest in the study of natural products.

Role in the Preparation of Pharmaceutical and Agrochemical Intermediates

While there is no specific information on the role of This compound in the preparation of pharmaceutical and agrochemical intermediates, its isomer, Methyl 3,3-dimethylpent-4-enoate , is a well-documented and important intermediate in the agrochemical industry. guidechem.comgoogle.comechemi.com

Methyl 3,3-dimethylpent-4-enoate serves as a crucial raw material in the synthesis of pyrethroid insecticides. google.com Pyrethroids are a class of high-efficiency, low-toxicity, broad-spectrum pesticides that have seen a rapid increase in market demand, particularly as more toxic organophosphorus pesticides are phased out. google.com The synthesis of these agrochemicals often involves the Claisen rearrangement of allylic alcohols with orthoacetates, a reaction pathway where Methyl 3,3-dimethylpent-4-enoate is a key product. google.com

The production of this isomer can be achieved through the reaction of 2-methyl-3-buten-2-ol (B93329) with trimethyl orthoacetate, often utilizing a reactive distillation process with a phosphoric acid catalyst. google.com This method is noted for its high yield and cost-effectiveness. google.com

Employment in the Development of New Polymer Architectures

Currently, there is no available research detailing the employment of This compound in the development of new polymer architectures.

Its isomer, Methyl 3,3-dimethylpent-4-enoate , is categorized under 'Polymer' in some chemical databases, suggesting its potential use as a monomer or in polymer-related applications, though specific details on the resulting polymer architectures are not provided in the available search results. echemi.com

Contribution to the Synthesis of Specialty Chemicals and Advanced Materials

There is a lack of specific information regarding the contribution of This compound to the synthesis of specialty chemicals and advanced materials.

The isomer, Methyl 3,3-dimethylpent-4-enoate , is considered a useful reactant for various chemical transformations that can lead to specialty chemicals. chemicalbook.com These include its use in Heck reactions, electrophilic trifluoromethylthiolation of carbonyl compounds, and nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds. chemicalbook.com Such reactions are fundamental in synthetic organic chemistry for creating complex molecules that can be classified as specialty chemicals.

Catalytic Applications Involving this compound as a Substrate or Ligand Precursor

No specific catalytic applications involving This compound as a substrate or a precursor to a ligand have been documented in the available literature.

For its isomer, Methyl 3,3-dimethylpent-4-enoate , an improved synthesis method has been reported using orthophosphate and sodium methoxide (B1231860) as catalysts at different stages of the reaction. researchgate.net This highlights the role of catalysis in the production of the isomer itself, rather than its use in a catalytic process.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Challenges

Currently, there is a notable absence of dedicated academic literature for Methyl 3,4-dimethylpent-4-enoate. The primary challenge is synthetic. The construction of the sterically hindered tetrasubstituted double bond at the C4 and C5 positions, while maintaining the ester functionality, presents a significant hurdle. Traditional olefination methods may prove inefficient due to steric hindrance.

Key challenges include:

Stereocontrolled Synthesis: Achieving selective synthesis of the tetrasubstituted alkene is a well-known difficulty in organic synthesis. Preventing the formation of isomeric byproducts, such as the more thermodynamically stable trisubstituted alkene, will be critical.

Purification and Characterization: The potential for a mixture of closely related isomers complicates purification and requires sophisticated analytical techniques for unambiguous characterization.

Lack of Reactivity Data: Without established synthetic routes, the reactivity of the compound remains unexplored, creating a classic "chicken-and-egg" problem for researchers.

The key academic contribution at this stage would be the development of a reliable and scalable synthetic protocol. Such a breakthrough would pave the way for all subsequent investigations into its properties and applications.

Emerging Methodologies for Synthesis and Transformation of this compound

While direct synthetic routes to this compound are not documented, several emerging methodologies in organic synthesis offer promising avenues for its future construction and transformation. Modern catalysis, in particular, provides powerful tools for forging complex, sterically demanding structures.

Recent advances applicable to the synthesis of branched and polysubstituted unsaturated esters include:

Olefin Metathesis: Ruthenium- and Molybdenum-based catalysts for cross-metathesis have become increasingly sophisticated, enabling the formation of specific Z-isomers of α,β-unsaturated esters. nih.govrsc.orgacs.org Adapting these systems for the synthesis of more substituted, non-conjugated systems like this compound is a logical next step.

Photoredox and Dual Catalysis: The synergy of photoredox catalysis with transition metals (e.g., nickel) has provided novel pathways for the acylation and alkoxycarbonylation of alkenes. rsc.orgresearchgate.net These methods, which often proceed through radical intermediates, could be effective for creating the target structure under mild conditions. rsc.org

Contra-Thermodynamic Isomerization: Recent breakthroughs in photochemistry allow for the light-driven, catalyst-controlled isomerization of α,β-unsaturated esters to their less stable β,γ-alkenyl counterparts, even creating α-tertiary stereocenters. acs.orgnih.gov Such a strategy could be envisioned for accessing complex substitution patterns.

Table 1: Potential Synthetic Methodologies for Branched Unsaturated Esters

| Methodology | Catalyst/Reagent Type | Potential Advantages for Target Synthesis | Key Research Focus |

|---|---|---|---|

| Cross-Metathesis | Molybdenum or Ruthenium Alkylidenes | High stereoselectivity (Z-isomer); functional group tolerance. nih.govacs.orgacs.org | Catalyst design for tetrasubstituted, non-conjugated alkenes. |

| Photoredox/Nickel Dual Catalysis | Iridium or Copper Photosensitizer + Nickel Catalyst | Mild reaction conditions; use of radical intermediates to overcome steric barriers. rsc.orgresearchgate.net | Regioselectivity of functionalization on complex starting materials. |

| Photoenolization and Isomerization | Chiral Phosphoric Acids (CPA) under UV light | Access to thermodynamically disfavored isomers; high enantioselectivity. acs.orgnih.gov | Substrate scope for highly substituted ester systems. |

| Palladium-Catalyzed Dehydrogenation | Palladium Catalysts with an Allyl Oxidant | Direct conversion of saturated esters to unsaturated ones. organic-chemistry.org | Control of regioselectivity in branched systems. |

Potential for Exploiting Unique Reactivity in Unexplored Areas

The unique structural features of this compound—a sterically encumbered tetrasubstituted alkene and a nearby ester group—suggest a distinct reactivity profile that could be exploited in several areas. The high electron density of the double bond makes it a target for electrophilic attack, though this is tempered by significant steric shielding from the two methyl groups.

Potential areas for reactivity exploration include:

Catalytic Hydrogenation: Selective reduction of the double bond without affecting the ester group could produce the corresponding saturated ester, Methyl 3,4-dimethylpentanoate. The steric hindrance might necessitate specialized catalysts (e.g., Crabtree's catalyst) or conditions.

Cycloaddition Reactions: While the steric bulk may hinder [2+2] or Diels-Alder reactions, the electron-rich nature of the alkene could make it a suitable partner in metal-catalyzed cycloadditions or reactions with highly reactive species.

Oxidative Cleavage: Ozonolysis or other strong oxidative methods would cleave the double bond to yield a ketone and formaldehyde, providing a route to other functionalized molecules.

Functionalization via C-H Activation: The presence of multiple allylic C-H bonds (at the C2 position and the C3-methyl group) offers opportunities for regioselective functionalization using modern transition-metal catalysis.

Opportunities for Multidisciplinary Research Involving this compound

Should a viable synthesis be developed, this compound could become a valuable building block in several scientific disciplines beyond pure chemistry.

Table 2: Potential Multidisciplinary Applications

| Research Field | Potential Application | Rationale |

|---|---|---|

| Polymer Science | Monomer for specialty polymers. mdpi.comicdst.org | The branched structure could impart unique properties like increased solubility, lower glass transition temperatures, and altered mechanical strength in polyesters or polyacrylates. polynt.comacs.org |

| Materials Science | Synthesis of surfactants or coatings. wikipedia.org | As an amphiphilic molecule, it could be a precursor to surfactants or be incorporated into resins to control surface properties like hydrophobicity. researchgate.netrsc.org |

| Medicinal Chemistry & Biochemistry | Scaffold for bioactive molecules. wikipedia.org | Branched-chain fatty acids have demonstrated anticancer activity. nih.goviiarjournals.orgnih.govresearchgate.net This ester could serve as a starting point for synthesizing novel analogues for biological screening. aacrjournals.org |

| Agrochemicals | Precursor for insecticides or pheromones. | The structurally related isomer, Methyl 3,3-dimethylpent-4-enoate, is a known intermediate in the synthesis of pyrethroid insecticides. nih.gov |

Outlook on the Broader Impact of Research on Branched Unsaturated Esters

Research into branched unsaturated esters, a class to which this compound belongs, has a significant potential impact. These molecules are at the heart of developing next-generation materials and therapeutics. In polymer science, moving beyond simple linear monomers allows for the creation of highly branched or cross-linked polymers with precisely tuned properties, such as durability, flexibility, and degradability. polynt.comacs.org This is particularly relevant for creating advanced composites, coatings, and bio-based plastics. researchgate.netunioncomposites.comtm253.com

In medicine, the discovery that specific branched-chain fatty acids can exhibit anticancer activity opens up a vast field for drug discovery. nih.govnih.gov Understanding the structure-activity relationships of how branching and unsaturation affect biological function is a key frontier. nih.gov Synthetic esters like this compound are crucial tools for systematically modifying molecular shapes and properties to optimize therapeutic effects and minimize toxicity. iiarjournals.orgresearchgate.net As synthetic methodologies become more powerful, the ability to create and test a wide diversity of these structures will undoubtedly accelerate innovation in both materials science and human health.

Q & A

Advanced Research Question

- Variable Control : Vary temperature (10–50°C) and monitor reaction rates using in situ FTIR or -NMR to track alkene consumption .

- Isotopic Labeling : Introduce -labeled methyl groups to trace regioselectivity in Diels-Alder reactions.

- Computational Modeling : Compare experimental activation energies with density functional theory (DFT) calculations to validate proposed transition states.

What methodologies resolve discrepancies between computational predictions and experimental reactivity data for this compound?

Advanced Research Question

- Error Source Analysis : Check for solvent effects (e.g., implicit vs. explicit solvation models in DFT) and steric hindrance from dimethyl groups .

- Experimental Replication : Repeat reactions under controlled conditions (e.g., anhydrous, O-free) to exclude environmental artifacts.

- Data Triangulation : Cross-reference with spectroscopic kinetic data (e.g., Arrhenius plots) to confirm computational rate constants .

How can trace impurities (<0.1%) in this compound be identified and quantified?

Advanced Research Question

- Chromatographic Optimization : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile). Spike samples with EP-grade impurity standards (e.g., ’s protocols) for calibration .

- Mass Detection : High-resolution LC-MS (HRMS) in positive ion mode identifies impurities via exact mass matching (<5 ppm error).

- Validation : Perform recovery studies (spiked impurities at 0.05–0.5%) to validate method accuracy and limit of quantification (LOQ) .

What experimental design principles ensure reproducibility in studies involving this compound?

Q. Methodological Framework

- Raw Data Management : Follow ’s guidelines: archive raw spectroscopic/chromatographic data in appendices, with processed data (e.g., integrated NMR peaks) in the main text .

- Uncertainty Analysis : Quantify instrument error (e.g., ±0.1°C for temperature probes) and propagate through kinetic calculations .

- Peer Review : Pre-publish protocols on platforms like *Protocols.io * to solicit feedback on methodological rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.